molecular formula C11H12N6O6 B12549223 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one CAS No. 143880-01-7

3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one

Cat. No.: B12549223
CAS No.: 143880-01-7
M. Wt: 324.25 g/mol
InChI Key: KYUBFNMIIBOOLB-UHFFFAOYSA-N
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Description

3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one is a complex organic compound featuring two imidazole rings substituted with nitro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-5-nitroimidazole with a suitable aldehyde, followed by reduction and subsequent hydroxylation to introduce the hydroxy group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one is unique due to its dual imidazole rings and the presence of both nitro and hydroxy functional groups. This combination of features provides it with distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

143880-01-7

Molecular Formula

C11H12N6O6

Molecular Weight

324.25 g/mol

IUPAC Name

3-hydroxy-1,3-bis(1-methyl-5-nitroimidazol-2-yl)propan-1-one

InChI

InChI=1S/C11H12N6O6/c1-14-8(16(20)21)4-12-10(14)6(18)3-7(19)11-13-5-9(15(11)2)17(22)23/h4-6,18H,3H2,1-2H3

InChI Key

KYUBFNMIIBOOLB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(CC(=O)C2=NC=C(N2C)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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